Anticancer agent 151

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

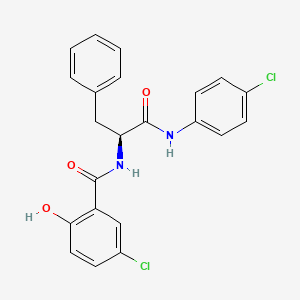

C22H18Cl2N2O3 |

|---|---|

Peso molecular |

429.3 g/mol |

Nombre IUPAC |

5-chloro-N-[(2S)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m0/s1 |

Clave InChI |

VDXPOMCEKWAGSX-IBGZPJMESA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Anticancer Agent 151: A Dual Inhibitor of STAT3 and NF-κB Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

"Anticancer agent 151," identified as a novel sulfurated hybrid molecule and referred to as compound 44 in seminal research, has emerged as a promising multi-target therapeutic candidate. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its dual inhibitory effects on two critical oncogenic signaling pathways: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). This guide details the agent's impact on cancer cell proliferation, outlines the intricate signaling cascades it modulates, and provides detailed experimental protocols for the key assays used in its evaluation. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action: Dual Inhibition of STAT3 and NF-κB

This compound (compound 44) is a synthetic hybrid molecule derived from natural compounds.[1][2] Its primary anticancer effect stems from its ability to simultaneously inhibit the STAT3 and NF-κB signaling pathways.[1][2] These pathways are crucial for tumor cell proliferation, survival, inflammation, and metastasis.[3] By targeting both pathways, this compound offers a multi-pronged attack on cancer cells, potentially overcoming the resistance mechanisms associated with single-target therapies.[1][2]

The agent has demonstrated potent antiproliferative activity against various cancer cell lines, notably human colon carcinoma (HCT-116) and breast cancer (MCF-7) cells.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for its antiproliferative effects.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HCT-116 (Human Colon Carcinoma) | Cell Proliferation Assay | Micromolar Range | [1][2] |

| MCF-7 (Human Breast Adenocarcinoma) | Cell Proliferation Assay | Micromolar Range | [1][2] |

Table 1: Antiproliferative Activity of this compound.

Signaling Pathway Analysis

This compound exerts its effects by intervening in the complex signaling cascades of STAT3 and NF-κB.

STAT3 Signaling Pathway

The STAT3 pathway is a critical regulator of cell growth, survival, and differentiation.[4] In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell proliferation and resistance to apoptosis.[4] this compound inhibits this pathway, disrupting the downstream signaling that promotes tumorigenesis.[1][2]

Caption: STAT3 Signaling Pathway and Point of Inhibition.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in the inflammatory response, cell survival, and proliferation.[5] Its aberrant activation is a hallmark of many cancers, contributing to a pro-tumorigenic inflammatory microenvironment.[5] this compound's ability to inhibit NF-κB transcriptional activity further underscores its multi-target anticancer profile.[1][2]

Caption: NF-κB Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT Cell Proliferation Assay.

STAT3/NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of STAT3 or NF-κB in response to treatment with this compound.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing luciferase gene under the control of STAT3 or NF-κB response elements, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Stimulation (for inducible promoters): Stimulate the cells with an appropriate inducer (e.g., IL-6 for STAT3, TNFα for NF-κB) to activate the respective pathway.

-

Cell Lysis: After incubation (typically 6-24 hours), lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of transcriptional activity compared to the stimulated control.

Caption: Workflow for STAT3/NF-κB Reporter Gene Assay.

Conclusion

This compound (compound 44) represents a significant advancement in the development of multi-targeted cancer therapies. Its ability to dually inhibit the STAT3 and NF-κB signaling pathways provides a robust mechanism for suppressing tumor growth and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop this promising therapeutic agent. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of Anticancer Agent I-BET151: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of anticancer drug discovery has been profoundly shaped by the emergence of epigenetic modulators. Among these, inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins have garnered significant attention for their therapeutic potential across a spectrum of malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of I-BET151 (also known as GSK1210151A), a potent and selective small molecule inhibitor of the BET family members BRD2, BRD3, and BRD4. This document details the mechanism of action of I-BET151, its impact on critical oncogenic signaling pathways, and summarizes key quantitative data from preclinical studies. Furthermore, it provides detailed experimental protocols for relevant assays and visualizations of the underlying biological processes to facilitate a deeper understanding for research and development professionals.

It is important to note that the designation "Anticancer Agent 151" is not unique and has been used to refer to other investigational drugs, including MM-151 (an anti-EGFR antibody combination), IMGN151 (a folate receptor alpha-targeting ADC), and ABBV-151 (a GARP-TGFβ1 complex-binding antibody). This guide focuses exclusively on I-BET151.

Discovery of I-BET151

The discovery of I-BET151 originated from a research program aimed at identifying small molecules that could upregulate the expression of Apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL) with anti-inflammatory and atheroprotective properties. This endeavor led to the identification of a novel series of quinoline isoxazole compounds. Subsequent structure-activity relationship (SAR) studies on this chemical scaffold revealed its potent inhibitory activity against the BET family of bromodomains.[1] I-BET151 emerged as a lead candidate from this series, demonstrating high affinity for the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and other proteins.[2][3] This discovery highlighted the therapeutic potential of targeting BET proteins in diseases characterized by aberrant gene expression, including cancer.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for I-BET151 from its primary developers (GlaxoSmithKline) is not publicly available, the scientific literature describes the general synthesis of quinoline isoxazole BET inhibitors.[2][4] The synthesis of I-BET151 derivatives has also been reported, providing insights into the chemical strategies employed.[5] The core structure consists of a quinoline fused with an imidazopyridine, substituted with a dimethylisoxazole moiety and a chiral pyridinylethyl group. The synthesis likely involves a multi-step sequence to construct the tricyclic core, followed by the introduction of the isoxazole and the chiral side chain. Key steps would involve the formation of the quinoline and imidazole rings, followed by coupling reactions to attach the side chains. The stereochemistry of the pyridinylethyl group is crucial for its activity and would be established either through the use of a chiral starting material or through a chiral resolution or asymmetric synthesis step.

Mechanism of Action

I-BET151 exerts its anticancer effects by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their association with acetylated lysine residues on histones and other transcription factors. This disruption of BET protein function leads to a cascade of downstream effects, primarily the inhibition of transcriptional elongation of key oncogenes.[6] BET proteins, particularly BRD4, are critical for the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of many genes involved in cell proliferation, survival, and oncogenesis, such as MYC, BCL2, and CDK6.[6] By displacing BRD4 from chromatin, I-BET151 effectively stalls RNA Polymerase II and suppresses the transcription of these critical genes, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Signaling Pathways Modulated by I-BET151

I-BET151 has been shown to modulate several key signaling pathways implicated in cancer development and progression.

A. NF-κB Signaling Pathway: I-BET151 inhibits the NF-κB pathway by reducing the expression of key components like p105 and p50.[7] This leads to decreased nuclear translocation of NF-κB and subsequent downregulation of its target genes involved in inflammation and cell survival.

B. Hedgehog Signaling Pathway: I-BET151 attenuates Hedgehog signaling by inhibiting the transcription of the key transcription factor GLI1.[7][8] This action is downstream of the Smoothened (SMO) receptor, offering a potential therapeutic strategy for Hedgehog-driven cancers.[8]

C. Notch Signaling Pathway: I-BET151 has been reported to inhibit the Notch signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.[9]

The following diagram illustrates the overarching mechanism of action of I-BET151.

Caption: I-BET151 inhibits BET proteins, preventing their recruitment of P-TEFb and subsequent transcriptional elongation of key oncogenes, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the impact of I-BET151 on the NF-κB and Hedgehog signaling pathways.

Caption: I-BET151 inhibits the NF-κB pathway by reducing p105/p50 expression and the Hedgehog pathway by suppressing GLI1 transcription.

Quantitative Data Summary

The preclinical efficacy of I-BET151 has been evaluated in a variety of cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Activity of I-BET151 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| MV4;11 | Acute Myeloid Leukemia (MLL-fusion) | Cell Viability | IC50 | 15-192 nM | [10] |

| K-562 | Chronic Myeloid Leukemia | Cell Viability | IC50 | >10 µM | [11] |

| OVCAR.x1 | Ovarian Cancer | Cell Viability | - | Sensitive to 1 µM | [12] |

| U937 | Lymphoma | Growth Inhibition | - | Significant at 10 µM | [13] |

| Mel-RM | Melanoma (NRAS mutant) | Cell Viability | - | Highly Susceptible | [7] |

| SK-Mel-28 | Melanoma (BRAF mutant) | Cell Viability | - | Relatively Insensitive | [7] |

Table 2: In Vivo Efficacy of I-BET151 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Endpoint | Result | Reference |

| OVCAR.x1 | Ovarian Cancer | 50 mg/kg/day | Tumor Growth Inhibition | ~60% reduction vs. vehicle | [12] |

| Disseminated MLL | Leukemia | Not specified | Survival | No significant difference vs. vehicle in one study | [11] |

| Myeloma | Multiple Myeloma | 30 mg/kg, i.p., daily for 21 days | Tumor Size | 4-5 fold smaller tumors vs. vehicle | [14] |

| Ptch1+/- derived | Medulloblastoma | Not specified | Tumor Growth | Significantly attenuated | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of I-BET151.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of I-BET151 on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of I-BET151 (e.g., from 1 nM to 100 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[15]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of I-BET151 in a living organism.

Protocol Outline:

-

Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer I-BET151 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

-

Endpoint Analysis: Continue treatment for a defined period or until tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).[16][17]

The following diagram illustrates a general workflow for an in vivo xenograft study.

Caption: A typical workflow for evaluating the in vivo efficacy of an anticancer agent using a xenograft model.

Conclusion

I-BET151 represents a significant advancement in the field of epigenetic therapy. Its discovery as a potent pan-BET inhibitor has provided a valuable tool for interrogating the role of BET proteins in cancer and has paved the way for the clinical development of this class of drugs. The preclinical data summarized in this guide demonstrate the promising anticancer activity of I-BET151 across a range of hematological and solid tumors, driven by its ability to suppress the transcription of key oncogenic drivers. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of BET inhibition and to develop the next generation of epigenetic modulators for cancer treatment. Further research into the precise mechanisms of action and resistance, as well as carefully designed clinical trials, will be crucial in fully realizing the clinical utility of I-BET151 and related compounds.

References

- 1. books.google.cn [books.google.cn]

- 2. Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. I-BET151 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BET Bromodomain Inhibitor I-BET151 Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Replication Study: Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The BET Bromodomain Inhibitor I-BET151: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET151, also known as GSK1210151A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] These proteins, specifically BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][3] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. The aberrant activity of BET proteins is implicated in the pathogenesis of various malignancies, making them a compelling target for anticancer therapy.[1] I-BET151 exerts its anticancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and disrupting the transcription of target genes.[1] This leads to cell cycle arrest and apoptosis in various cancer models, including hematological malignancies and solid tumors.[1][3]

Chemical Structure and Physicochemical Properties

I-BET151 is chemically designated as 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one.[1] Its structure is characterized by a central imidazo[4,5-c]quinolin-2-one core.

| Property | Value | Source |

| Molecular Formula | C23H21N5O3 | [1][4] |

| Molecular Weight | 415.44 g/mol | [2][4] |

| IUPAC Name | 7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | [4] |

| CAS Number | 1300031-49-5 | [4] |

| SMILES | CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)--INVALID-LINK--C5=CC=CC=N5)OC | [4] |

| InChIKey | VUVUVNZRUGEAHB-CYBMUJFWSA-N | [4] |

| Solubility | DMSO: 5 mg/mL; DMF: 10 mg/mL; Ethanol: 1 mg/mL; Water: Insoluble | [5] |

Biological Activity and Potency

I-BET151 is a pan-BET inhibitor, demonstrating activity against BRD2, BRD3, and BRD4. Its inhibitory effects are concentration-dependent, leading to the suppression of cell proliferation in a wide range of cancer cell lines.

| Target | Potency (pIC50) | Source |

| BRD2 | 6.3 | [2] |

| BRD3 | 6.6 | [2] |

| BRD4 | 6.1 | [2] |

| Cell Line | Cancer Type | IC50 | Source |

| HL-60 | Acute Promyelocytic Leukemia | 195 nM | [2] |

| HT-29 | Colorectal Adenocarcinoma | 0.945 µM | [2] |

| HEL | Erythroleukemia | 1 µM | [2] |

| MV4;11 | Acute Myeloid Leukemia | 15-192 nM | [6] |

| RS4;11 | Acute Lymphoblastic Leukemia | 15-192 nM | [6] |

| MOLM-13 | Acute Myeloid Leukemia | 15-192 nM | [6] |

| NOMO-1 | Acute Myeloid Leukemia | 15-192 nM | [6] |

| K562 | Chronic Myeloid Leukemia | > 100 µM | [2] |

Mechanism of Action and Signaling Pathways

I-BET151 functions by mimicking acetylated lysine residues, thereby competitively inhibiting the binding of BET proteins to acetylated histones on chromatin.[1] This displacement of BRD2, BRD3, and BRD4 from gene promoters and enhancers leads to the downregulation of key oncogenes such as c-MYC, BCL2, and CDK6.[1][6] The anticancer activity of I-BET151 has been linked to its modulation of several critical signaling pathways.[1][3]

I-BET151 Mechanism of Action

Caption: I-BET151 competitively inhibits the binding of BET proteins to acetylated histones.

Key Signaling Pathways Modulated by I-BET151

I-BET151 has been shown to impact the NF-κB, Notch, and Hedgehog signaling pathways.[1][3]

-

NF-κB Pathway: I-BET151 can reduce the BRD4-mediated activation of NF-κB, leading to decreased production of inflammatory cytokines such as IL-1β and IL-6.[1]

-

Notch Pathway: By diminishing the binding of BRD4 to the Notch1 promoter, I-BET151 inhibits Notch1 transcription.[1]

-

Hedgehog Pathway: I-BET151 can attenuate Hedgehog signaling by reducing the expression of GLI1, a key transcription factor in this pathway.[1]

Caption: I-BET151 inhibits the NF-κB, Notch, and Hedgehog signaling pathways.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of I-BET151. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol provides a method for determining the effect of I-BET151 on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

I-BET151

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of I-BET151 in complete culture medium from a stock solution in DMSO. Add the desired concentrations of I-BET151 to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

References

- 1. Frontiers | Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. I-Bet151 | C23H21N5O3 | CID 52912189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

In Vitro Cytotoxicity of Anticancer Agent 151 (Compound 6C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of Anticancer Agent 151, also identified as compound 6c. This molecule belongs to the class of substituted 2-hydroxy-N-(arylalkyl)benzamides and has demonstrated notable activity against various cancer cell lines. This document outlines its cytotoxic profile, details the experimental methodologies for assessing its activity, and elucidates its mechanism of action through the intrinsic apoptotic signaling pathway.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound (compound 6c) and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key metric. The available data indicates a promising level of activity, particularly against certain cancer cell types.

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | 7.9 | Calcein-AM |

| K562 | Chronic Myelogenous Leukemia | > 10 | Calcein-AM |

Table 1: In Vitro Cytotoxicity of this compound (compound 6c) against selected human cancer cell lines.

Further studies on the broader class of substituted 2-hydroxy-N-(arylalkyl)benzamides have shown single-digit micromolar IC50 values against several other human cancer cell lines, suggesting a wide spectrum of potential activity for this class of compounds.

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

This compound (compound 6c) and related substituted 2-hydroxy-N-(arylalkyl)benzamides exert their cytotoxic effects by inducing programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This signaling cascade is initiated by intracellular stress signals and culminates in the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.

Key events in this pathway initiated by this compound include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound induces the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of a multi-protein complex called the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.

-

Substrate Cleavage and Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The cleavage of PARP is a hallmark of apoptosis.

This cascade of events leads to the characteristic morphological and biochemical changes associated with apoptosis, ultimately resulting in the death of the cancer cell.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro cytotoxicity and mechanism of action of this compound.

In Vitro Cytotoxicity Assays

This fluorescence-based assay measures cell viability by assessing membrane integrity and esterase activity.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. In viable cells, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent molecule calcein. Calcein is membrane-impermeable and is retained within cells with intact membranes, emitting a strong green fluorescence. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Labeling: Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS). Remove the treatment medium, wash the cells gently with PBS, and then add the Calcein-AM working solution to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 490 nm and 520 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection Assays

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Activated caspase-3 specifically cleaves the substrate at the aspartate residue, releasing the reporter molecule. The amount of released reporter is proportional to the caspase-3 activity and can be quantified by measuring absorbance or fluorescence.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, add the cell lysate to an assay buffer containing the DEVD-pNA or DEVD-AMC substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Signal Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of ~380/460 nm for the fluorometric assay.

-

Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3 activity.

This assay detects the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.

Principle: Western blotting is used to separate proteins by size and detect a specific protein of interest using an antibody. During apoptosis, the 116 kDa full-length PARP protein is cleaved by caspase-3 into an 89 kDa fragment. The appearance of this 89 kDa fragment is a reliable indicator of apoptosis.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest them, and extract total cellular proteins using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Analyze the blot for the presence of the 116 kDa (full-length) and 89 kDa (cleaved) PARP bands. An increase in the 89 kDa band in treated samples compared to the control indicates apoptosis induction.

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in each fraction is then detected by Western blotting. In healthy cells, cytochrome c is localized to the mitochondria. Upon induction of intrinsic apoptosis, it is released into the cytosol.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Subcellular Fractionation:

-

Resuspend the cell pellet in a hypotonic buffer that selectively lyses the plasma membrane while leaving the mitochondrial membranes intact.

-

Homogenize the cells and then centrifuge at a low speed to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Western Blotting: Perform Western blotting as described for the PARP cleavage assay, loading equal amounts of protein from the cytosolic and mitochondrial fractions.

-

Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. It is also recommended to probe for a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Intrinsic Apoptotic Signaling Pathway Induced by this compound

Caption: Intrinsic apoptotic pathway activated by this compound.

Anticancer Agent 151: A Technical Guide to its Modulation of Core Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Anticancer Agent 151 is an investigational small molecule inhibitor targeting key oncogenic signaling pathways that are frequently dysregulated in a variety of human cancers. This document provides a comprehensive technical overview of its mechanism of action, with a focus on its modulation of critical cell signaling cascades. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

This guide details the effects of this compound on cell proliferation, survival, and apoptosis. It includes quantitative data from a series of preclinical studies, detailed experimental protocols for key assays, and visual representations of the modulated signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its impact on key signaling proteins.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 150 |

| MCF-7 | Breast Cancer | 275 |

| PC-3 | Prostate Cancer | 420 |

| HT-29 | Colorectal Cancer | 310 |

| U-87 MG | Glioblastoma | 180 |

-

IC50 values were determined after 72 hours of continuous exposure to this compound using a standard MTS assay.

Table 2: Modulation of Key Signaling Proteins

| Cell Line | Protein | Change in Phosphorylation (%) |

| A549 | p-Akt (Ser473) | -85% |

| A549 | p-ERK1/2 (Thr202/Tyr204) | -78% |

| MCF-7 | p-Akt (Ser473) | -72% |

| MCF-7 | p-ERK1/2 (Thr202/Tyr204) | -65% |

-

Changes in protein phosphorylation were quantified by Western blot analysis following treatment with 200 nM of this compound for 24 hours.

Signaling Pathway Modulation

This compound is hypothesized to be a dual inhibitor of key upstream nodes in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. The following diagram illustrates the proposed mechanism of action.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (A549, MCF-7, PC-3, HT-29, U-87 MG)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat cells with varying concentrations of the agent and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.

-

2. Western Blot Analysis

-

Objective: To quantify the effect of this compound on the phosphorylation of key signaling proteins.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (p-Akt, Akt, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (200 nM) or vehicle for 24 hours.

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (β-actin).

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation of this compound.

Preclinical Pharmacokinetics of IMGN151: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGN151 is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant promise in preclinical studies for the treatment of various cancers. As an investigational compound, a thorough understanding of its preclinical pharmacokinetic profile is crucial for its continued development and eventual clinical application. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for IMGN151, details of the experimental methodologies employed in its evaluation, and a visualization of its mechanism of action.

Core Pharmacokinetic Parameters

Preclinical pharmacokinetic studies of IMGN151 have been conducted in cynomolgus monkeys, a relevant non-human primate model. The primary objective of these studies was to characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key findings from these investigations are summarized below, including a comparison with its predecessor compound, IMGN853.

| Parameter | IMGN151 | IMGN853 (Comparator) | Animal Model |

| ADC Half-Life (t½) | Increased by 60 hours | Baseline | Cynomolgus Monkey |

| Conjugate Exposure (AUC) | Increased by 40% | Baseline | Cynomolgus Monkey |

Source: ImmunoGen, Inc. preclinical data presentations.[1][2][3][4]

Experimental Protocols

The preclinical evaluation of IMGN151 involved a series of in vitro and in vivo studies designed to assess its potency, efficacy, and pharmacokinetic properties.

In Vitro Activity Assessment

-

Cell Lines: A panel of cancer cell lines with varying levels of Folate Receptor Alpha (FRα) expression were utilized to determine the in vitro potency of IMGN151.

-

Methodology: The cytotoxic activity of IMGN151 was compared to that of IMGN853. Standard cell viability assays were employed to measure the concentration of the ADC required to inhibit cell growth.

In Vivo Efficacy Studies

-

Animal Models: Human tumor xenograft models were established in immunocompromised mice to evaluate the in vivo anti-tumor activity of IMGN151.

-

Dosing and Administration: The ADC was administered intravenously to the tumor-bearing mice. Various dosing schedules and concentrations were likely tested to determine the optimal therapeutic window.

-

Efficacy Endpoints: Tumor growth inhibition and regression were the primary endpoints for assessing the in vivo efficacy of IMGN151.

Pharmacokinetic Studies in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys were selected as the non-human primate model for pharmacokinetic assessment due to their physiological similarity to humans.

-

Drug Administration: IMGN151 was administered as a single intravenous infusion.

-

Sample Collection: Blood samples were collected at multiple time points post-administration to determine the plasma concentration of the ADC and its components over time.

-

Bioanalytical Methods: Validated immunoassays and/or liquid chromatography-mass spectrometry (LC-MS) methods were likely used to quantify the concentrations of the total antibody, conjugated ADC, and free cytotoxic payload in the plasma samples.

-

Data Analysis: Non-compartmental or compartmental pharmacokinetic models were used to analyze the concentration-time data and calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and area under the curve (AUC).

Mechanism of Action and Signaling Pathway

IMGN151 is an antibody-drug conjugate engineered to selectively deliver a potent cytotoxic agent to cancer cells that overexpress Folate Receptor Alpha (FRα). The mechanism of action involves a multi-step process that leads to targeted cell death.

References

Initial Safety and Toxicity Profile of Anticancer Agent 151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation for establishing the initial safety and toxicity profile of a novel investigational anticancer compound, designated as Anticancer Agent 151. The document outlines a standard battery of preclinical tests essential for an Investigational New Drug (IND) application.[1][2] It covers in vitro cytotoxicity, genotoxicity, and cardiotoxicity assays, as well as in vivo acute toxicity studies. Detailed experimental protocols are provided to ensure reproducibility, and quantitative data are summarized in tabular format for clarity. Furthermore, this guide includes mandatory visualizations of key experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the toxicological evaluation process.

Introduction

The preclinical development of new anticancer drugs requires a thorough evaluation of their safety and toxicity to establish a safe starting dose for Phase I clinical trials.[1][2] This process involves a series of in vitro and in vivo studies designed to identify potential target organs of toxicity, dose-limiting toxicities, and to understand the compound's mechanism of action. This guide focuses on the foundational safety and toxicity assessment of "this compound," a hypothetical small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3][4]

In Vitro Toxicity Profile

In vitro assays are crucial for the initial screening of a compound's cytotoxic and genotoxic potential and serve to guide further preclinical development.[5][6]

Cytotoxicity Assessment

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines and a normal human cell line to determine its potency and selectivity. The MTT and LDH assays are commonly used methods for this purpose.[7][8][9][10]

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colon Carcinoma | 3.8 |

| PC-3 | Prostate Cancer | 7.2 |

| HEK293 | Normal Human Embryonic Kidney | > 50 |

IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function.

Genotoxicity Assessment

Genotoxicity testing is performed to assess the potential of a compound to cause damage to genetic material.[11] The standard battery of tests includes the Ames test for mutagenicity and the in vitro micronucleus assay for clastogenicity.[12][13][14]

Table 2: In Vitro Genotoxicity of this compound

| Assay | Strains/Cell Line | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |

| In Vitro Micronucleus Test | CHO-K1 cells | With and Without | Negative |

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a significant concern in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a standard in vitro test to evaluate the potential of a compound to cause QT interval prolongation, which can lead to fatal arrhythmias.[15][16][17]

Table 3: In Vitro Cardiotoxicity of this compound

| Assay | Cell Line | IC50 (µM) |

| hERG Automated Patch Clamp | HEK293-hERG | > 30 |

In Vivo Acute Toxicity Profile

In vivo studies in animal models are essential to understand the systemic effects of a new chemical entity.

Acute Oral Toxicity

Acute oral toxicity studies are conducted to determine the short-term adverse effects of a single high dose of a substance.[18] These studies are typically performed in two rodent species according to OECD guidelines.[19][20][21][22]

Table 4: Acute Oral Toxicity of this compound

| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Signs |

| Sprague-Dawley Rat | Male | 1500 | 1200 - 1800 | Lethargy, decreased food consumption, piloerection |

| Sprague-Dawley Rat | Female | 1450 | 1150 - 1750 | Lethargy, decreased food consumption, piloerection |

| CD-1 Mouse | Male | 1200 | 950 - 1450 | Lethargy, ataxia, piloerection |

| CD-1 Mouse | Female | 1100 | 850 - 1350 | Lethargy, ataxia, piloerection |

LD50: The dose of a substance that is lethal to 50% of a population of test animals.

Genotoxicity Assessment

The in vivo micronucleus test is used to assess chromosomal damage in a whole animal system.[12][13][14][23]

Table 5: In Vivo Genotoxicity of this compound

| Assay | Species | Tissue | Doses (mg/kg) | Result |

| Micronucleus Test | CD-1 Mouse | Bone Marrow | 0, 275, 550, 1100 | Negative |

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for interpreting toxicity data and for dose selection in further studies.[24][25][26][27][28]

Table 6: Key Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose of 100 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 1250 ± 150 |

| Tmax (h) | 2.0 ± 0.5 |

| AUC(0-t) (ng·h/mL) | 7500 ± 800 |

| t1/2 (h) | 6.5 ± 1.2 |

| Bioavailability (%) | 45 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Genotoxicity: Ames Test

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[29][30][31][32][33]

-

Strain Preparation: Grow selected strains of Salmonella typhimurium and Escherichia coli overnight.

-

Plate Incorporation: Mix the bacterial culture with the test compound (with and without S9 metabolic activation) and molten top agar.

-

Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.[29]

-

Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the negative control indicates a positive result.

In Vivo Acute Oral Toxicity (OECD 423)

This method uses a stepwise procedure with a small number of animals per step.[18][19][20][21]

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females).

-

Dosing: Administer the test substance orally in a stepwise manner to groups of three animals. The starting dose is selected based on available data.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Dose Progression: The outcome of the first group determines the dose for the next group. The study is stopped when a dose that causes mortality is identified or when no effects are seen at the highest dose.

Mandatory Visualizations

Caption: Workflow for Initial Safety and Toxicity Assessment.

Caption: PI3K/AKT/mTOR Signaling Pathway and the Target of this compound.

Conclusion

The initial safety and toxicity profile of this compound demonstrates a promising therapeutic window. The in vitro studies indicate potent and selective cytotoxicity against cancer cell lines, with no evidence of genotoxicity or significant cardiotoxicity at therapeutic concentrations. The in vivo acute toxicity studies have established a preliminary safety margin. The favorable pharmacokinetic profile supports further development. These data collectively support the advancement of this compound into further preclinical toxicology studies and toward a Phase I clinical trial.

References

- 1. Regulatory considerations for preclinical development of anticancer drugs | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical screening of anticancer drugs | PPTX [slideshare.net]

- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

- 14. testinglab.com [testinglab.com]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 21. youtube.com [youtube.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs - Darwich - Translational Cancer Research [tcr.amegroups.org]

- 25. Pharmacokinetic profiling of anticancer phytocompounds using computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Modeling Pharmacokinetic Profiles for Assessment of Anti-Cancer Drug on a Microfluidic System [mdpi.com]

- 27. scholar.usuhs.edu [scholar.usuhs.edu]

- 28. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 30. Bacterial Reverse Mutation Assay (Ames Test) [nib.si]

- 31. microbiologyinfo.com [microbiologyinfo.com]

- 32. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. enamine.net [enamine.net]

"Anticancer agent 151" and apoptosis induction pathways

The Impact of Anticancer Agent I-BET151 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A growing body of research has identified the Bromodomain and Extra-Terminal (BET) family of proteins as critical regulators of oncogenic gene expression programs that shape the TME. I-BET151, a potent and selective BET inhibitor, has emerged as a promising therapeutic agent that modulates the TME through multiple mechanisms. This technical guide provides an in-depth analysis of the effects of I-BET151 on the TME, with a focus on its immunomodulatory properties and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in oncology.

Introduction to I-BET151 and the Tumor Microenvironment

I-BET151 is a small molecule inhibitor that competitively binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and transcription factors. This disruption of chromatin-templated gene expression leads to the downregulation of key oncogenes and pro-inflammatory genes. The anticancer activity of I-BET151 has been demonstrated in various hematological malignancies and solid tumors, including breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer.[1][2]

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as fibroblasts and endothelial cells), immune cells, and the extracellular matrix. The interplay between these components can either promote or suppress tumor growth. I-BET151 has been shown to reprogram the TME from a tumor-promoting to a tumor-suppressive state by modulating its cellular and molecular composition.

Modulation of the Immune Microenvironment by I-BET151

A key aspect of I-BET151's effect on the TME is its ability to enhance anti-tumor immunity. This is achieved through the modulation of both innate and adaptive immune cells and the regulation of cytokine and chemokine production.

Effects on Immune Cell Infiltration

I-BET151 treatment has been shown to increase the infiltration of cytotoxic T lymphocytes into the tumor, a critical factor for effective anti-tumor immune responses.

| Cancer Model | Immune Cell Population | Observed Effect | Reference |

| Ovarian Cancer (Mouse Model) | CD3+ and CD8+ T cells | Increased infiltration into the tumor | [1] |

Regulation of Cytokine and Chemokine Production

I-BET151 can suppress the production of pro-inflammatory cytokines and chemokines that contribute to a tumor-promoting inflammatory environment.

| Cell Type/Cancer Model | Cytokine/Chemokine | Observed Effect | Reference |

| Melanoma Cells | IL-6, IL-8, IL-1α, VEGFC | Inhibition of production | [1] |

| Peripheral Blood Mononuclear Cells and Myeloma Cells | IL-1β, IL-6 | Inhibition of release | [1] |

| Ovarian Cancer (Mouse Model) | TNF-α, IFN-β (mRNA levels) | Increased levels in tumor and spleen | [1] |

Impact of I-BET151 on Key Signaling Pathways in the TME

I-BET151 exerts its influence on the TME by modulating several critical signaling pathways that are frequently dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and the production of pro-inflammatory cytokines. I-BET151 inhibits NF-κB signaling, primarily by targeting BRD2 and BRD4.[3] This leads to the downregulation of NF-κB target genes involved in inflammation and cell cycle regulation.[3]

Notch Signaling Pathway

The Notch signaling pathway is crucial for cell-fate decisions and is implicated in the self-renewal of cancer stem cells. I-BET151 can regulate the Notch pathway by targeting BRD4, which is associated with the promoter region of the Notch1 receptor.[1] By inhibiting BRD4, I-BET151 reduces the transcription of Notch1, thereby affecting downstream signaling.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers, including medulloblastoma. I-BET151 has been shown to inhibit the Hh pathway by reducing the expression of the key transcription factor GLI1.[1] This is achieved by preventing the binding of BRD4 to the promoter region of the GLI1 gene.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of I-BET151 on the tumor microenvironment.

In Vitro Cytokine Production Assay (ELISA)

This protocol describes the measurement of cytokine levels in the supernatant of cancer cells treated with I-BET151 using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cancer cell line (e.g., melanoma cell line SK-Mel-28)

-

Cell culture medium and supplements

-

I-BET151

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of I-BET151 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.

-

Supernatant Collection: After treatment, centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. Briefly:

-

Coat the ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.

Analysis of Tumor-Infiltrating Lymphocytes (Flow Cytometry)

This protocol outlines the procedure for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from tumor-bearing mice treated with I-BET151.

Materials:

-

Tumors from mice treated with I-BET151 or vehicle

-

RPMI medium

-

Collagenase, Dispase, and DNase I

-

70 µm cell strainers

-

ACK lysis buffer

-

Fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Harvest tumors and mince them into small pieces. Digest the tissue with a cocktail of Collagenase, Dispase, and DNase I for 30-60 minutes at 37°C with agitation.

-

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Red Blood Cell Lysis: Lyse red blood cells using ACK lysis buffer.

-

Antibody Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently-labeled antibodies against surface markers of interest for 30 minutes on ice in the dark.

-

Flow Cytometry: Wash the cells and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify T cell populations (CD3+) and their subsets (CD4+ and CD8+).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes a ChIP assay to investigate the binding of BRD4 to the promoter regions of target genes, such as NOTCH1 or GLI1, in cancer cells treated with I-BET151.

Materials:

-

Cancer cell line

-

I-BET151

-

Formaldehyde

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-BRD4 antibody and control IgG

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for the promoter of the target gene

-

qPCR instrument and reagents

Procedure:

-

Cross-linking: Treat cells with I-BET151 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or a control IgG. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the target gene (e.g., NOTCH1 or GLI1). Analyze the results to determine the relative enrichment of the target promoter in the BRD4-immunoprecipitated samples compared to the IgG control.

Conclusion and Future Directions

I-BET151 represents a promising therapeutic strategy that targets both cancer cells and the surrounding tumor microenvironment. Its ability to enhance anti-tumor immunity by increasing T cell infiltration and modulating cytokine production, coupled with its inhibitory effects on key oncogenic signaling pathways like NF-κB, Notch, and Hedgehog, underscores its potential as a multifaceted anticancer agent.

Future research should focus on elucidating the detailed molecular mechanisms underlying the immunomodulatory effects of I-BET151 and exploring its efficacy in combination with other immunotherapies, such as checkpoint inhibitors. Further investigation into biomarkers that predict response to I-BET151 will be crucial for its successful clinical translation. The in-depth understanding of I-BET151's impact on the TME will pave the way for the development of more effective and personalized cancer treatments.

References

- 1. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. The BET Bromodomain Inhibitor I-BET151 Acts Downstream of Smoothened Protein to Abrogate the Growth of Hedgehog Protein-driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Docking Studies of the Anticancer Agent I-BET151

This technical guide provides a comprehensive overview of the molecular docking studies and mechanisms of action of the anticancer agent I-BET151 (also known as GSK1210151A). It is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic drug discovery.

Introduction to I-BET151

I-BET151 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.[3][4] By competitively binding to the acetyl-lysine recognition pocket of BET bromodomains, I-BET151 displaces these proteins from chromatin, leading to the suppression of key oncogenes like c-MYC.[5] This activity has demonstrated therapeutic potential in various hematological malignancies and solid tumors.[1][6]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The inhibitory activity of I-BET151 has been quantified against several BET family members. The available data is summarized in the table below.

| Target Protein | pIC50 | IC50 (nM) | Reference |

| BRD2 | 6.3 | ~501 | [7] |

| BRD3 | 6.6 | ~251 | [7] |

| BRD4 | 6.1 | ~794 | [7] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 values are estimations derived from the pIC50 values.

Molecular Docking Studies of I-BET151

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] For I-BET151, docking studies are crucial for understanding its interaction with the acetyl-lysine binding pocket of BET bromodomains.

Experimental Protocol for Molecular Docking

The following protocol outlines a typical workflow for performing molecular docking of I-BET151 with a BET bromodomain, such as BRD4-BD1. This protocol is based on common practices described in computational drug discovery literature.[2][8][9]

1. Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., BRD4) from the Protein Data Bank (PDB). A relevant PDB ID is 3MXF, which is the crystal structure of BRD4-BD1 in complex with the inhibitor JQ1.[8]

-

Use molecular modeling software (e.g., Schrödinger Protein Preparation Wizard, AutoDock Tools) to prepare the protein.[8][10] This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states for amino acid residues.

-

Minimizing the energy of the structure to relieve any steric clashes.

-

2. Ligand Preparation:

-

Obtain the 2D or 3D structure of I-BET151.

-

Use a ligand preparation tool (e.g., in Maestro, ChemDraw) to generate a low-energy 3D conformation of the ligand.

-

Assign correct protonation states and partial charges to the ligand atoms.

3. Grid Generation:

-

Define the binding site (the acetyl-lysine pocket) on the target protein. This is typically done by selecting the region around the co-crystallized ligand in the original PDB file.

-

Generate a grid box that encompasses the defined binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely. For BRD4-BD1, a grid box of approximately 42 x 42 x 45 Å can be used.[8]

4. Molecular Docking:

-

Use a docking program such as AutoDock Vina, Glide, or CDOCKER to dock the prepared ligand into the grid box of the prepared protein.[2][9]

-

The docking algorithm will explore various possible conformations and orientations (poses) of the ligand within the binding site.

-

Generate a set number of top-ranked docking poses (e.g., 10) for analysis.

5. Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (e.g., binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and van der Waals forces. For BET inhibitors, a critical interaction is the hydrogen bond with the conserved asparagine residue (Asn140 in BRD4).[8]

-

Compare the docking results with known experimental data, if available, to validate the docking protocol.

Visualization of the Molecular Docking Workflow

Signaling Pathways Modulated by I-BET151

I-BET151 exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is critical for inflammation, immunity, and cell survival.[11][12] In many cancers, this pathway is constitutively active. BRD4 has been shown to be a transcriptional coactivator for NF-κB.[4] By displacing BRD4 from chromatin, I-BET151 can inhibit the transcription of NF-κB target genes, thereby reducing inflammation and promoting apoptosis in cancer cells.[13] Resistance to I-BET151 has been linked to the constitutive activation of the NF-κB pathway.[14]

Notch Signaling Pathway

The Notch signaling pathway is a conserved pathway that regulates cell fate decisions, proliferation, and apoptosis.[15][16] Dysregulation of Notch signaling is implicated in various cancers. Studies have shown that BRD4 can regulate the Notch1 signaling pathway in glioma stem cells.[17] By inhibiting BRD4, I-BET151 can interfere with this regulation, impacting cancer cell differentiation and stemness.

References

- 1. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Docking-based virtual screening of TβR1 inhibitors: evaluation of pose prediction and scoring functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB signaling activation via increases in BRD2 and BRD4 confers resistance to the bromodomain inhibitor I-BET151 in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Notch Signaling Pathway Is Balancing Type 1 Innate Lymphoid Cell Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Screening of Analogues of Anticancer Agent 151, a Novel HsClpP Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial homeostasis is critical for cell survival, and its disruption presents a promising therapeutic strategy in oncology. The human caseinolytic protease P (HsClpP) plays a pivotal role in maintaining mitochondrial protein quality control.[1][2] Overexpression of HsClpP has been observed in various cancers, including acute myeloid leukemia. While its inhibition can lead to the accumulation of damaged respiratory chain subunits and cell death, hyperactivation of HsClpP by small molecules has emerged as a potent anticancer strategy. This approach disrupts mitochondrial protein degradation and impairs respiration in cancer cells.[1]